molecular formula C7H14O3 B15451226 5-(Methoxymethyl)-5-methyl-1,3-dioxane CAS No. 62529-15-1

5-(Methoxymethyl)-5-methyl-1,3-dioxane

Cat. No.: B15451226
CAS No.: 62529-15-1
M. Wt: 146.18 g/mol
InChI Key: UITLVGZQMHVYQY-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-5-methyl-1,3-dioxane is a substituted 1,3-dioxane derivative featuring a methoxymethyl (-CH2OCH3) and a methyl (-CH3) group at the 5-position of the six-membered dioxane ring. Substituted 1,3-dioxanes are widely studied for their conformational behavior, reactivity, and applications in pharmaceuticals, agrochemicals, and fragrances .

The 1,3-dioxane ring adopts a chair-like conformation, with substituents at the 5-position influencing the equilibrium between axial and equatorial orientations. For 5-alkyl-1,3-dioxanes, the equatorial conformer is slightly favored due to reduced steric strain, with free energy differences (ΔG°) as low as 0.83 kcal/mol for methyl substituents . The methoxymethyl group, being bulkier and more polar than a simple methyl group, may alter this equilibrium and enhance solubility in polar solvents.

Properties

CAS No.

62529-15-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

5-(methoxymethyl)-5-methyl-1,3-dioxane

InChI

InChI=1S/C7H14O3/c1-7(3-8-2)4-9-6-10-5-7/h3-6H2,1-2H3

InChI Key

UITLVGZQMHVYQY-UHFFFAOYSA-N

Canonical SMILES

CC1(COCOC1)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Comparisons

Compound Name Substituents (5-position) Conformational Behavior Key Properties
5-Methyl-1,3-dioxane Methyl (-CH3) Equatorial preference (ΔG° = 0.83 kcal/mol) Low steric strain, simple alkyl substitution
5-(Methoxymethyl)-5-methyl-1,3-dioxane Methyl + Methoxymethyl (-CH2OCH3) Likely equatorial dominance with increased polarity Enhanced solubility, potential for hydrogen bonding
Karanal (5-sec-butyl-5-methyl-1,3-dioxane) sec-Butyl (-CH(CH2)CH2CH3) + Methyl Undocumented conformation High lipophilicity, bioaccumulative
5-Nitro-5-R-1,3-dioxane (e.g., R = methyl) Nitro (-NO2) + R group Axial nitro groups enhance reactivity Antimicrobial activity

Key Observations :

  • Reactivity : Nitro-substituted derivatives (e.g., 5-nitro-5-methyl-1,3-dioxane) exhibit higher reactivity due to electron-withdrawing effects, enabling applications in antimicrobial agents .

Environmental and Regulatory Considerations

Compound Name Regulatory Status Environmental Impact
Karanal (5-sec-butyl-5-methyl-1,3-dioxane) Banned in EU (REACH SVHC list) High bioaccumulation potential (logP > 5)
5-Nitro-5-R-1,3-dioxane Varies by R group Nitro groups may contribute to ecotoxicity
5-(Methoxymethyl)-5-methyl-1,3-dioxane Not currently regulated Likely lower persistence due to polarity

Key Risks :

  • Karanal’s regulatory restrictions highlight the importance of substituent choice in minimizing ecological harm.
  • Methoxymethyl groups may reduce bioaccumulation compared to lipophilic alkyl chains.

Q & A

Q. Q1. What are the standard synthetic routes for 5-(Methoxymethyl)-5-methyl-1,3-dioxane, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via acid-catalyzed acetalization. A common method involves reacting a carbonyl precursor (e.g., a ketone or aldehyde) with 1,3-propanediol in the presence of a Brønsted acid (e.g., toluenesulfonic acid) under reflux with a Dean-Stark apparatus to remove water . Yield optimization requires strict control of stoichiometry, solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading. Impurities often arise from incomplete cyclization or side reactions, necessitating chromatographic purification .

Q. Q2. How can spectroscopic methods (NMR, IR, X-ray) resolve structural ambiguities in 1,3-dioxane derivatives?

A2.

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions via coupling patterns (e.g., axial/equatorial protons in the dioxane ring) and methoxymethyl group splitting .
  • IR : Stretching frequencies for C-O-C (1,3-dioxane ring, ~1100 cm1^{-1}) and methoxy groups (~2850 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves absolute configuration and ring puckering. For example, crystallographic data for 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid revealed chair conformations with equatorial substituents .

Q. Q3. What safety protocols are critical when handling 1,3-dioxanes in the lab?

A3.

  • PPE : Gloves resistant to organic solvents (e.g., nitrile), lab coats, and eye protection. Respiratory protection is required if vapor exposure exceeds limits .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated or toxic byproducts for professional hazardous waste treatment .

Advanced Questions

Q. Q4. How do steric and electronic factors influence the stereochemical outcomes of 1,3-dioxane derivatives?

A4. Substituents on the dioxane ring induce steric strain and electronic repulsion. For example, bulky groups (e.g., phenyl, methoxymethyl) favor equatorial positions to minimize 1,3-diaxial interactions. The "repulsive gauche effect" between heteroatoms (e.g., oxygen lone pairs) destabilizes axial conformers, as observed in 5-(tert-butylthio)-1,3-dioxanes . Computational modeling (DFT) can predict preferred conformers by analyzing torsional strain and electrostatic potentials .

Q. Q5. What analytical challenges arise in quantifying isomer ratios for 1,3-dioxanes, and how are they resolved?

A5. Isomeric mixtures (e.g., axial vs. equatorial substituents) complicate purity assessments. Techniques include:

  • HPLC with chiral columns : Separates enantiomers using cellulose-based stationary phases .
  • Dynamic NMR : Detects slow conformational exchange at low temperatures (e.g., –40°C) .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isomers via exact mass and fragmentation patterns .

Q. Q6. How do regulatory restrictions (e.g., REACH) impact research on 1,3-dioxane derivatives?

A6. Certain 1,3-dioxanes (e.g., karanal group derivatives) are restricted under REACH Annex XIV due to very persistent and bioaccumulative (vPvB) properties . Researchers must:

  • Screen analogs for structural similarities to restricted compounds.
  • Document environmental fate studies (e.g., biodegradation half-life, bioaccumulation factors) .
  • Use alternatives like 5-acetyl-1,3-dioxanes, which show lower environmental persistence .

Q. Q7. What emerging applications exist for 1,3-dioxanes in materials science and medicinal chemistry?

A7.

  • Polymer synthesis : 5-Acetyl-1,3-dioxanes act as crosslinkers in biodegradable polymers .
  • Drug development : Thiadiazole-fused dioxanes exhibit cytotoxic activity against cancer cell lines, likely via kinase inhibition or DNA intercalation .
  • Catalysis : Chiral dioxanes serve as ligands in asymmetric hydrogenation .

Q. Q8. How can computational tools (e.g., DFT, molecular docking) guide the design of novel 1,3-dioxane derivatives?

A8.

  • DFT calculations : Predict reaction pathways (e.g., transition states in acetalization) and optimize catalyst-substrate interactions .
  • Molecular docking : Screens dioxane derivatives against protein targets (e.g., enzymes) to prioritize candidates for synthesis .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. Q9. How should researchers address conflicting data on the stability of 1,3-dioxane derivatives under acidic conditions?

A9. Discrepancies arise from varying experimental setups:

  • Catalyst choice : Strong acids (H2_2SO4_4) hydrolyze dioxanes faster than mild acids (TsOH) .
  • Solvent effects : Aqueous vs. anhydrous conditions drastically alter hydrolysis rates.
  • Mitigation : Conduct stability studies under standardized conditions (pH, temperature) and use protecting groups (e.g., silyl ethers) for acid-sensitive derivatives .

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